

A Comparative Guide to the Kinetic Analysis of Methanedithiol Reactions

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Compound of Interest

Compound Name: Methanedithiol

Cat. No.: B1605606

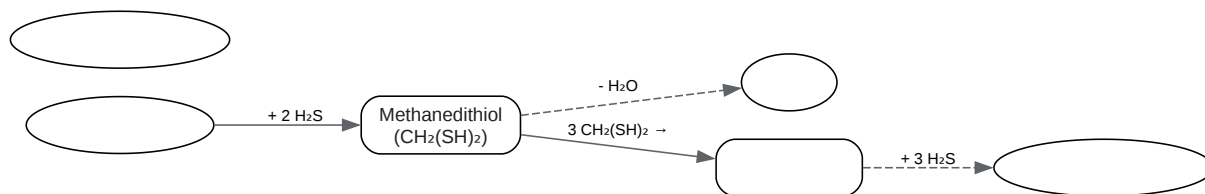
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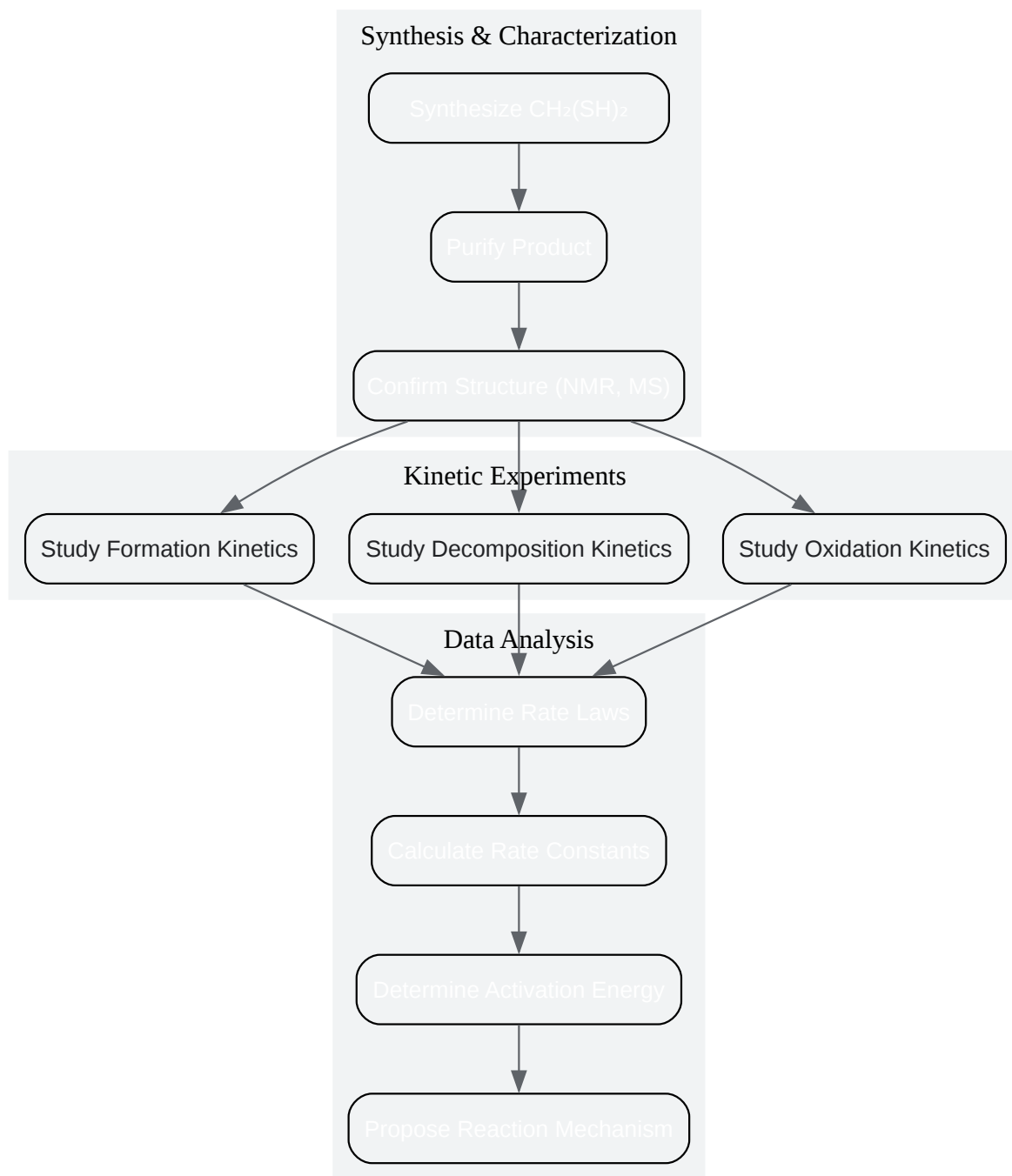
For Researchers, Scientists, and Drug Development Professionals

Methanedithiol ($\text{CH}_2(\text{SH})_2$), also known as dimercaptomethane, is a geminal dithiol, an organosulfur compound with two thiol groups attached to the same carbon atom. While its structural simplicity is of interest, a comprehensive body of experimental kinetic data for its reactions is notably sparse in the scientific literature. This guide provides a comparative analysis of the expected kinetic behavior of **methanedithiol** based on its known reaction pathways and by drawing parallels with more extensively studied analogous compounds, such as methanethiol (CH_3SH) and ethanethiol ($\text{C}_2\text{H}_5\text{SH}$).

Key Reaction Pathways

Methanedithiol is primarily synthesized through the reaction of formaldehyde with hydrogen sulfide. A significant competing reaction is the trimerization of **methanedithiol** to form 1,3,5-trithiane.





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